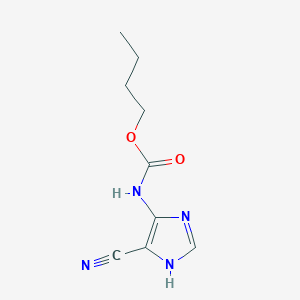![molecular formula C26H38NaO3PS B12934983 Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is an organophosphorus compound known for its unique structural properties and reactivity. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its structure includes a biphenyl backbone with di-tert-butylphosphino and sulfonate groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Phosphino Group: The di-tert-butylphosphino group is introduced via a nucleophilic substitution reaction, where a suitable phosphine precursor reacts with the biphenyl intermediate.
Sulfonation: The final step involves the sulfonation of the biphenyl intermediate to introduce the sulfonate group, typically using a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and various substituted biphenyl compounds.
科学的研究の応用
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate involves its role as a ligand in catalytic processes. The phosphino group coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The sulfonate group enhances the solubility and stability of the compound in aqueous and polar organic solvents .
類似化合物との比較
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the sulfonate group, making it less soluble in polar solvents.
tBuBrettPhos: Contains additional substituents on the biphenyl backbone, offering different steric and electronic properties.
Me4tButylXphos: Features tetramethyl groups, providing increased steric hindrance and unique reactivity.
Uniqueness
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is unique due to its combination of phosphino and sulfonate groups, which provide both high reactivity and solubility. This dual functionality makes it a versatile ligand in various catalytic processes, particularly in aqueous and polar organic media.
特性
分子式 |
C26H38NaO3PS |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
sodium;4-(2-ditert-butylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C26H39O3PS.Na/c1-17(2)21-15-19(31(27,28)29)16-22(18(3)4)24(21)20-13-11-12-14-23(20)30(25(5,6)7)26(8,9)10;/h11-18H,1-10H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
DUZAWIYUGRFHRF-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


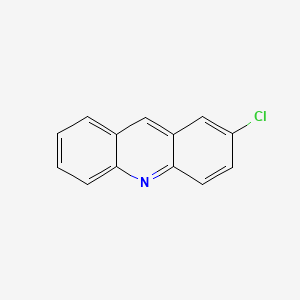
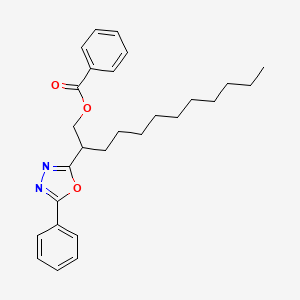
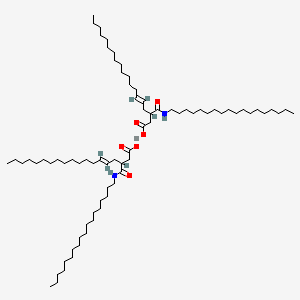
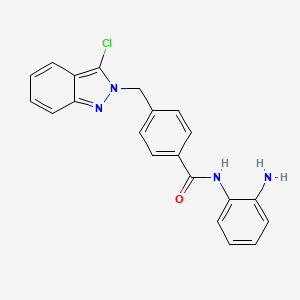

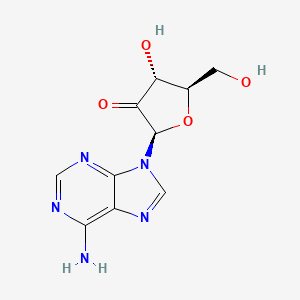
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
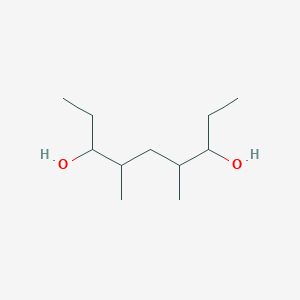
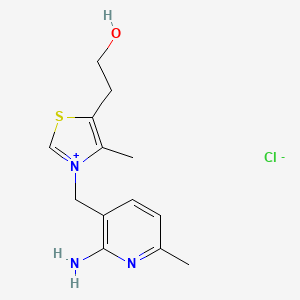
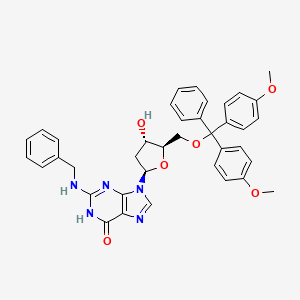
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
